N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine
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Overview
Description
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with an aminophenyl group and a methyl group, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine typically involves the reaction of 4-aminobenzonitrile with methylamine and a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of the compound. The use of automated systems and advanced purification techniques ensures the consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidine compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine include:
- 2-(4-aminophenyl)benzothiazole derivatives
- N2,N4,N6-tris(4-aminophenyl)-1,3,5-triazine-2,4,6-triamine
- 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
Molecular Formula |
C11H13N5 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-N-(4-aminophenyl)-6-N-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H13N5/c1-13-10-6-11(15-7-14-10)16-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H2,13,14,15,16) |
InChI Key |
SSZTWJDKXLHAIM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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